Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[[2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-13-9-15-10-14(7-8-19(15)28-13)20-11-16(24-29-20)12-21(25)23-18-6-4-3-5-17(18)22(26)27-2/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTQQQHZRKYNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells. Therefore, it’s plausible that this compound may also target similar cellular structures or proteins involved in cell growth and proliferation.
Mode of Action
During the reaction process of similar compounds, a 2-(allyloxy)aryl radical is generated in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate. This suggests that the compound might interact with its targets through a radical mechanism, leading to changes in the cellular environment.
Biochemical Pathways
Given the potential anticancer activities of similar benzofuran derivatives, it’s likely that this compound may affect pathways related to cell growth and proliferation
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available literature. Therefore, it’s difficult to outline its impact on bioavailability. The molecular weight of the compound, which is a key factor influencing adme properties, is 1341751.
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells. This suggests that the compound might have similar effects, potentially leading to the inhibition of cell growth and proliferation.
Biological Activity
Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate (CAS No. 1207032-04-9) is a complex organic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity. Its structure can be represented as follows:
Key properties include:
- Molecular Weight : 259.26 g/mol
- Density : Not specified
- Boiling Point : Not specified
Antimicrobial Activity
Studies have indicated that derivatives of the benzofuran structure exhibit varying degrees of antimicrobial activity. For instance, compounds similar in structure to this compound have been tested against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate | Staphylococcus aureus | 32 µg/mL |
| Methyl 2-(5-benzoyl-2,3-dihydrobenzofuran) | Escherichia coli | 64 µg/mL |
These findings suggest that the presence of the isoxazole ring may enhance the antimicrobial properties of the compound.
Anti-inflammatory Effects
The anti-inflammatory potential of methyl derivatives has also been explored. Compounds with similar structures have shown effectiveness in inhibiting pro-inflammatory cytokines.
Case Study:
In a study focusing on the anti-inflammatory effects of benzofuran derivatives, it was found that certain compounds significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic application in inflammatory diseases.
Neuroprotective Effects
Research into neuroprotective properties indicates that compounds containing the isoxazole moiety can inhibit GABA aminotransferase (GABA-AT), leading to increased GABA levels in the brain. This mechanism has implications for treating neurological disorders such as epilepsy.
Table 2: Neuroprotective Activity of Related Compounds
Q & A
Q. What are the standard synthetic routes for Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate, and how can reaction progress be monitored?
The synthesis typically involves multi-step reactions, starting with coupling of isoxazole and dihydrobenzofuran moieties. Key steps include:
- Hydrazide formation : Reacting methyl esters with hydrazine hydrate under reflux in absolute ethanol (4–6 hours), monitored via TLC (chloroform:methanol, 7:3 ratio) to confirm intermediate formation .
- Solvent-free condensation : Grinding intermediates with aldehydes in an agate mortar for 15–20 minutes at 25°C to form acetohydrazide derivatives .
- Final purification : Crystallization from ethanol or ice-water mixtures to isolate the target compound .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Essential methods include:
- NMR spectroscopy : For confirming proton environments and connectivity of the isoxazole, dihydrobenzofuran, and benzoate groups .
- HPLC : To assess purity (>95% typically required for pharmacological studies) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .
Q. What safety protocols are recommended for handling this compound in the lab?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air immediately .
- PPE : Gloves and goggles to prevent skin/eye contact; wash with soap/water for 15+ minutes if exposed .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for the isoxazole-dihydrobenzofuran coupling step?
Yield improvements rely on:
- Solvent selection : Absolute ethanol or acetic acid enhances solubility of intermediates, reducing side reactions .
- Temperature control : Reflux at 80–90°C for 4–6 hours maximizes cyclization efficiency .
- Catalyst screening : Acetic acid (20 drops) in methanol accelerates imine formation in analogous syntheses .
Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies often arise from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) can alter melting points; report solvent used .
- Impurity profiles : Repeat HPLC with gradient elution to detect trace byproducts affecting NMR shifts .
- Deuterated solvent effects : Confirm NMR was run in DMSO-d6 or CDCl3, as peak splitting varies .
Q. What strategies are effective for enhancing the compound’s stability during long-term storage?
- Lyophilization : Freeze-drying under vacuum prevents hydrolysis of the methyl ester group .
- Inert atmosphere : Store in argon-filled containers at -20°C to slow oxidative degradation .
- Stability assays : Monitor via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC checks .
Q. How can the biological activity of this compound be rationally improved through structural modifications?
Focus on:
- Isoxazole ring substitution : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding to target enzymes .
- Acylhydrazide diversification : Replace benzoate with morpholinoethyl groups to improve solubility and bioavailability .
- SAR studies : Test derivatives with varying dihydrobenzofuran substituents (e.g., methyl vs. ethyl) to correlate structure with activity .
Q. What computational methods are suitable for predicting this compound’s metabolic pathways?
- Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes .
- DFT calculations : Predict sites of oxidative metabolism (e.g., benzylic positions on dihydrobenzofuran) .
- ADMET predictors : Tools like SwissADME estimate logP, solubility, and CYP inhibition risks .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Target engagement assays : Use SPR (surface plasmon resonance) to measure binding affinity to hypothesized targets .
- Knockout models : CRISPR-Cas9 gene editing to confirm pathway specificity in cell lines .
- Metabolomics : LC-MS profiling to identify downstream biomarkers after treatment .
Q. What experimental designs are recommended for assessing synergistic effects with known therapeutics?
- Checkerboard assays : Determine combination indices (CI) with drugs sharing metabolic pathways .
- In vivo efficacy : Test dose-ranging studies in murine models with co-administered agents .
- Transcriptomics : RNA-seq to uncover co-regulated genes in synergy scenarios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
